N-乙酰基甘氨酰甘氨酸

描述

N-Acetylglycine is a compound that has been studied for its various chemical properties and potential applications. It is known to form complexes with metals and has been investigated for its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications . Theoretical studies have also been conducted to understand its electronic spectroscopy and conformational behavior .

Synthesis Analysis

The synthesis of N-Acetylglycine and its derivatives has been explored in several studies. For instance, N-Acetylglycine can react with cis-Diamminediaquaplatinum(II) to form complexes where it acts as an N,O-chelating ligand . Additionally, various N-acylglycine derivatives have been synthesized as analogues of aldose reductase inhibitors, with some showing substantial inhibitory activity . The synthesis of N-acetylglycylglycine from N-acetylglycyl adenylate anhydride and glycine has also been reported, demonstrating the potential for peptide bond formation .

Molecular Structure Analysis

The molecular structure of N-Acetylglycine has been analyzed through various spectroscopic methods. A theoretical study using the Complete Active Space method and multiconfigurational second-order perturbation theory has provided insights into the electronic spectra of N-Acetylglycine . Infrared spectroscopy has been used to study the conformations of model compounds of proteins, such as acetylglycine N-methylamide, revealing different crystalline modifications and molecular conformations .

Chemical Reactions Analysis

N-Acetylglycine participates in a range of chemical reactions. It can form complexes with platinum and palladium, where it binds through different atoms depending on the pH and other reaction conditions . The compound's reactivity has also been studied in the context of peptide formation, where it can react with free amino acids to form dipeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Acetylglycine have been characterized through experimental and theoretical studies. For example, its conformational behavior has been investigated using matrix-isolation FT-IR and theoretical calculations, revealing stable conformations and intramolecular hydrogen bonding . The compound's interaction with metals has been explored, with studies on its complexes with cobalt(II), nickel(II), and copper(II) providing insights into its coordination behavior and the impact on crystal packing . Additionally, the effects of irradiation on N-Acetylglycine have been examined using electron spin resonance spectroscopy, identifying radical products and proposing reaction schemes .

科学研究应用

神经保护和精神病学应用

与 N-乙酰基甘氨酰甘氨酸密切相关的 N-乙酰半胱氨酸 (NAC) 在精神病学中显示出潜力,尤其是在治疗成瘾、强迫和梳理障碍、精神分裂症和双相情感障碍等疾病方面。它的益处不仅仅是作为抗氧化剂谷胱甘肽的前体,还调节谷氨酸能、神经营养和炎症途径 (Dean、Giorlando 和 Berk,2011)。

提高植物抗逆性

在农业中,与 N-乙酰基甘氨酰甘氨酸类似的甘氨酸甜菜碱 (GB) 和脯氨酸已知在植物受胁迫时积累,有助于渗透调节并维持酶和膜的完整性。虽然它们的作用仍存在争议,但有证据表明它们的积累与提高植物抗逆性之间存在相关性 (Ashraf 和 Foolad,2007)。

营养和抗氧化作用

与 N-乙酰基甘氨酰甘氨酸在结构上相关的甘氨酸因其抗氧化特性而闻名。已知它可以保护各种病理情况下的氧化应激,并且对于弹性蛋白等结构蛋白的生物合成至关重要,可能对高血压等疾病提供保护 (Hafidi、Pérez 和 Baños,2006)。

在谷胱甘肽合成和健康保护中的作用

与 N-乙酰基甘氨酰甘氨酸密切相关的膳食甘氨酸对于谷胱甘肽合成至关重要。甘氨酸不足可能会限制谷胱甘肽的产生,从而影响细胞防御机制。补充甘氨酸已显示出提高组织谷胱甘肽水平的潜力,表明在健康保护中具有广泛的用途,包括改善内皮功能、控制代谢综合征和保护肝脏 (McCarty、O’Keefe 和 DiNicolantonio,2018)。

作用机制

安全和危害

N-Acetylglycylglycine is used as a laboratory chemical . It is advised against food, drug, pesticide or biocidal product use . It is recommended to use personal protective equipment as required . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

未来方向

Carbohydrates are important components of foods and essential biomolecules performing various biological functions in living systems . This review summarizes several potential development directions of carbohydrate-containing therapeutics, with the hope of promoting the application of carbohydrates in drug development .

属性

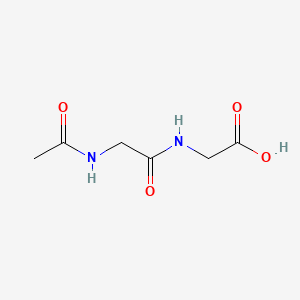

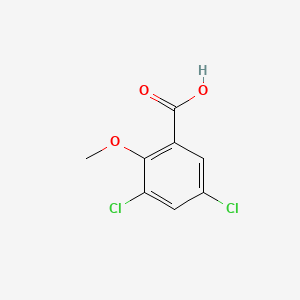

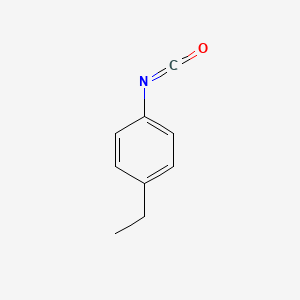

IUPAC Name |

2-[(2-acetamidoacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCASHLUDUSAKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205398 | |

| Record name | N-Acetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylglycylglycine | |

CAS RN |

5687-48-9 | |

| Record name | N-Acetylglycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5687-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-acetamidoacetamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLGLYCYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U1CR2E6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of N-Acetylglycylglycine?

A: N-Acetylglycylglycine (Ac-Gly-Gly-OH) is a modified tripeptide. Its molecular formula is C8H13N3O5 and its molecular weight is 231.21 g/mol [].

Q2: Are there any computational studies on N-Acetylglycylglycine conformations?

A: Yes, ab initio SCF calculations using 3-21G and DZP basis sets have been performed on six low-energy conformations of N-Acetylglycylglycine N'-methylamide (diglycine diamide), a related compound. These calculations revealed that the lowest energy conformation at the DZP level is a type II β-turn. Interestingly, the 3-21G calculations predicted a different lowest energy structure with two C7 turns, highlighting the importance of basis set selection in these studies [].

Q3: Has N-Acetylglycylglycine been investigated for potential applications in cartilage tissue engineering?

A: Yes, research indicates that N-Acetylglycylglycine may be beneficial for culturing human chondrocytes, the cells responsible for cartilage formation. When added to a standard cell culture medium (DMEM), N-Acetylglycylglycine was shown to enhance both the proliferation and viability of chondrocytes compared to the standard medium alone. This finding suggests that N-Acetylglycylglycine could potentially be incorporated into new culture mediums for autologous therapies and cartilage tissue engineering [].

Q4: How can N-acetylglycine, N-acetylglycylglycine, and N-acetylglycylglycylglycine be detected and differentiated?

A: Paper chromatography can be employed to separate and detect N-acetylglycine, N-acetylglycylglycine, and N-acetylglycylglycylglycine. A specific solvent system (n-butanol-acetic acid-water (8:1:10, v/v)) allows for the differentiation of these compounds based on their Rf values, which are 0.59, 0.43, and 0.33, respectively. Visualization of the separated compounds on the chromatogram can be achieved using UV light after heating or by staining with acetone-bromocresol green-morpholine [, ].

Q5: What is known about the transport of N-Acetylglycylglycine and similar dipeptides in biological systems?

A: Studies using hamster jejunum (part of the small intestine) as a model system have provided insights into dipeptide transport. Research shows that N-Acetylglycylglycine does not inhibit the uptake of carnosine (β-alanyl-l-histidine), a naturally occurring dipeptide. This suggests that the N-acetyl group modification might prevent N-Acetylglycylglycine from utilizing the same transport mechanism as carnosine and other dipeptides like glycylglycine. Further research is needed to fully elucidate the transport mechanisms of N-Acetylglycylglycine [].

Q6: Can N-Acetylglycylglycine be used to study peptide nitrosation?

A: Yes, N-Acetylglycylglycine has been used as a model compound to investigate the nitrosation of peptides in acidic environments, which is relevant for understanding potential reactions in the stomach []. Research has shown that, under these conditions, N-Acetylglycylglycine can be converted to a diazo derivative. This finding suggests that similar reactions could occur with other small peptides and proteins in the stomach.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1329619.png)

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)